molecular formula C8H8ClIO2 B8482990 3-chloro-4-iodo-5-methoxyBenzenemethanol

3-chloro-4-iodo-5-methoxyBenzenemethanol

Cat. No.: B8482990
M. Wt: 298.50 g/mol
InChI Key: JRYNJNMMPPXVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-iodo-5-methoxyBenzenemethanol is a halogenated aromatic alcohol with the molecular formula C₇H₆ClIO₃ and a molecular weight of 300.48 g/mol. Its structure features a benzene ring substituted with chlorine (position 3), iodine (position 4), methoxy (position 5), and a hydroxymethyl (-CH₂OH) group. The presence of halogens (Cl, I) and electron-donating methoxy groups creates a unique electronic and steric profile, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C8H8ClIO2

Molecular Weight

298.50 g/mol

IUPAC Name

(3-chloro-4-iodo-5-methoxyphenyl)methanol

InChI

InChI=1S/C8H8ClIO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3

InChI Key

JRYNJNMMPPXVST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-iodo-5-methoxyBenzenemethanol can be achieved through several methodsFor instance, the compound can be synthesized by reacting 3-chloro-4-iodo-5-methoxybenzaldehyde with a reducing agent such as sodium borohydride in methanol, resulting in the formation of the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and reduction reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-iodo-5-methoxyBenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen substituents, resulting in a simpler phenylmethanol derivative.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-4-iodo-5-methoxybenzaldehyde or 3-chloro-4-iodo-5-methoxybenzoic acid.

    Reduction: 3-Chloro-4-iodo-5-methoxyphenylmethane.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-iodo-5-methoxyBenzenemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-iodo-5-methoxyBenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, iodo, and methoxy groups allows the compound to form specific interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity (Available) Key Inferred Properties
This compound C₇H₆ClIO₃ 300.48 Cl (3), I (4), OCH₃ (5), CH₂OH N/A High density, moderate polarity
(4-Fluoro-3-(trifluoromethyl)phenyl)methanol C₈H₆F₄O 200.13 F (4), CF₃ (3), CH₂OH 97% Hydrophobic, low boiling point
3,4-Dimethoxybenzylamine C₉H₁₃NO₂ 167.21 OCH₃ (3,4), NH₂ 98% Basic, polar solvent solubility
4-Hydroxybenzenesulfonamide C₆H₇NO₃S 173.19 OH, SO₂NH₂ 97% Polar, acidic, high melting point

Substituent Effects on Physicochemical Properties

  • Halogen Influence: The iodine atom in the target compound contributes to a higher molecular weight and density compared to analogues like (4-fluoro-3-(trifluoromethyl)phenyl)methanol. Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create opposing electronic effects, balancing the ring’s electron density. This contrasts with 3,4-dimethoxybenzylamine, where dual methoxy groups enhance electron donation, increasing basicity .
  • Solubility and Polarity :

    • The target compound’s iodine and chlorine substituents likely reduce water solubility compared to polar derivatives like 4-hydroxybenzenesulfonamide. However, the methoxy and hydroxymethyl groups may enhance solubility in alcohols or acetone .

Theoretical Reactivity and Spectroscopic Behavior

  • Oxidation Susceptibility :
    The benzylic alcohol group is prone to oxidation, forming a ketone or aldehyde. Electron-withdrawing halogens may stabilize the intermediate, slowing oxidation compared to 3,4-dimethoxybenzylamine, where electron-donating groups accelerate reactions .

  • Computational Predictions : Density functional theory (DFT) studies (e.g., B3LYP/6-31G(d,p)) suggest that iodine’s polarizability would cause significant deshielding in ¹H NMR, shifting aromatic proton signals downfield. Methoxy protons are predicted at δ 3.8–4.0 ppm, while benzylic -CH₂OH protons may appear as a multiplet near δ 4.5–5.0 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.